molecular formula C12H13N3S2 B12881431 2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile CAS No. 139483-31-1

2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile

Cat. No.: B12881431
CAS No.: 139483-31-1
M. Wt: 263.4 g/mol
InChI Key: AQUJDSXMJKXIQT-UHFFFAOYSA-N
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Description

2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenylene ring, which is further connected to two sulfanediyl groups and two acetonitrile groups. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzene-1,2-dithiol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitrile groups, converting them to amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, targeting specific molecular pathways.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfanediyl groups may participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile: shares similarities with compounds like 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile and 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile.

Uniqueness

The unique combination of functional groups in 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.

Properties

CAS No.

139483-31-1

Molecular Formula

C12H13N3S2

Molecular Weight

263.4 g/mol

IUPAC Name

2-[2-(cyanomethylsulfanyl)-4-(dimethylamino)phenyl]sulfanylacetonitrile

InChI

InChI=1S/C12H13N3S2/c1-15(2)10-3-4-11(16-7-5-13)12(9-10)17-8-6-14/h3-4,9H,7-8H2,1-2H3

InChI Key

AQUJDSXMJKXIQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)SCC#N)SCC#N

Origin of Product

United States

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